molecular formula C22H34O19 B1680619 Triribofuranosylcitrate CAS No. 77752-20-6

Triribofuranosylcitrate

Cat. No.: B1680619
CAS No.: 77752-20-6
M. Wt: 602.5 g/mol
InChI Key: RGAMJCJDWKLDHT-KQAUOYLDSA-N
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Description

Triribofuranosylcitrate is a synthetic organic compound characterized by three ribofuranosyl groups esterified to a citrate backbone. Its structure comprises β-D-ribofuranose units linked via phosphodiester bonds to the central citrate molecule, conferring unique chelating and metabolic properties. The compound’s stability in aqueous solutions and its ability to interact with divalent cations (e.g., Mg²⁺, Ca²⁺) make it a subject of interest in enzymatic studies and industrial processes.

Properties

CAS No.

77752-20-6

Molecular Formula

C22H34O19

Molecular Weight

602.5 g/mol

IUPAC Name

2-[4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C22H34O19/c23-4-7-12(30)14(32)18(36-7)40-17-13(31)8(5-24)37-20(17)39-16-9(6-25)38-19(15(16)33)41-22(21(34)35,3-11(28)29)2-1-10(26)27/h7-9,12-20,23-25,30-33H,1-6H2,(H,26,27)(H,28,29)(H,34,35)

InChI Key

RGAMJCJDWKLDHT-KQAUOYLDSA-N

SMILES

C(CC(CC(=O)O)(C(=O)O)OC1C(C(C(O1)CO)OC2C(C(C(O2)CO)O)OC3C(C(C(O3)CO)O)O)O)C(=O)O

Canonical SMILES

C(CC(CC(=O)O)(C(=O)O)OC1C(C(C(O1)CO)OC2C(C(C(O2)CO)O)OC3C(C(C(O3)CO)O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

citric acid tririboside
ribocitrin
triribofuranosylcitrate

Origin of Product

United States

Comparison with Similar Compounds

Inosine Triphosphate (ITP)

Inosine triphosphate (ITP), a nucleotide analog, features a ribofuranosyl group attached to a purine base (hypoxanthine) and three phosphate groups . Unlike this compound, ITP’s biological role revolves around energy transfer and RNA synthesis. Key differences include:

  • Functional Groups: ITP contains a purine base and phosphate groups, whereas this compound substitutes these with a citrate moiety.
  • Molecular Weight: ITP has a molecular weight of 508.18 g/mol, while this compound’s larger citrate backbone likely results in a higher molecular weight (estimated >600 g/mol).

Citric Acid and Esters

Citric acid, a tricarboxylic acid, is a central metabolite in the Krebs cycle. Its esters (e.g., triethyl citrate) lack ribofuranosyl groups but share chelating capabilities. This compound’s ribose units enhance its solubility in polar solvents compared to non-esterified citric acid.

Functional Roles

Compound Primary Biological/Chemical Role Key Interactions
This compound Metal chelation, synthetic intermediate Binds Mg²⁺, Ca²⁺; enzymatic substrates
Inosine Triphosphate Nucleotide synthesis, energy storage RNA polymerase, kinases
Triethyl Citrate Plasticizer, food additive Non-reactive in metabolic pathways

Physicochemical Properties

Property This compound Inosine Triphosphate Citric Acid
Water Solubility Moderate High Very High
Thermal Stability Stable up to 150°C Degrades above 80°C Stable up to 175°C
Chelation Capacity High (3 citrate groups) Low (phosphate groups) Moderate

Research Findings

  • Synthetic Utility: Its ribofuranosyl groups enable incorporation into nucleotide analogs, though its metabolic stability exceeds that of ITP due to the absence of hydrolyzable phosphate bonds.

Data Tables

Table 1: Comparative Structural Attributes

Attribute This compound Inosine Triphosphate
Core Structure Citrate + ribofuranosyl Hypoxanthine + ribose + phosphates
Charge at pH 7 Negative (citrate) Negative (phosphates)
Synthetic Complexity High Moderate

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